

Melting point of 4-Chloro-1-ethyl-2-iodobenzene intermediate

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Compound of Interest

Compound Name: 4-Chloro-1-ethyl-2-iodobenzene

Cat. No.: B8468950

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Technical Deep Dive: 4-Chloro-1-ethyl-2-iodobenzene

Characterization, Synthesis, and Process Chemistry

Executive Summary & Critical Distinction

In the context of pharmaceutical process chemistry, precision in nomenclature is paramount. The compound **4-Chloro-1-ethyl-2-iodobenzene** (CAS: 774608-40-1) is a specific, low-molecular-weight intermediate often utilized in the synthesis of boronic acids and kinase inhibitors.

Crucial Note on Physical State: Unlike many halogenated aromatic intermediates that are crystalline solids, **4-Chloro-1-ethyl-2-iodobenzene** is a light-yellow oil at room temperature. Researchers attempting to crystallize this specific intermediate will likely fail; it is purified via distillation or chromatography.

Distinction from Dapagliflozin Intermediate: This compound is frequently confused with 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS: 1103738-29-9), the key solid intermediate

(MP: 62–64°C) for the SGLT2 inhibitor Dapagliflozin.[1] This guide addresses the literal ethyl-substituted molecule first, followed by a comparative note on the ethoxybenzyl analog to ensure operational clarity.

Physicochemical Characterization

A. 4-Chloro-1-ethyl-2-iodobenzene (Target Molecule)[2]

- CAS Number: 774608-40-1[2][3]
- Molecular Formula: C₈H₉ClI[2][3][4]
- Molecular Weight: 266.51 g/mol
- Physical State: Light-yellow oil (Liquid at 25°C)
- Boiling Point: Predicted ~260–270°C (at 760 mmHg); typically distilled under high vacuum.
- Solubility: Miscible with ethyl acetate, dichloromethane, THF, and hexanes; immiscible with water.

Spectroscopic Identity (¹H NMR in DMSO-d₆)

):

- 1.12 (t, J = 7.51 Hz, 3H, –CH₃)
- 2.66 (q, J = 7.53 Hz, 2H, –CH₂–)
- 7.29–7.35 (m, 1H, Ar-H)

- 7.42 (dd, J = 8.30, 2.20 Hz, 1H, Ar-H)[5]
- 7.87 (d, J = 2.20 Hz, 1H, Ar-H, position 3 proton ortho to I and Cl)

B. Comparative Data: Dapagliflozin Intermediate

For researchers verifying an "intermediate" in the Dapagliflozin pathway, the data below applies:

- Compound: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene[1][6][7]
- CAS Number: 1103738-29-9[1][6]
- Physical State: Off-white to white Solid
- Melting Point: 62–64°C

Synthesis & Experimental Protocols

The synthesis of **4-Chloro-1-ethyl-2-iodobenzene** is most efficiently achieved via a Sandmeyer reaction starting from 5-chloro-2-ethylaniline. Direct iodination of 1-chloro-4-ethylbenzene is less regioselective and may yield mixtures of isomers.

Protocol: Sandmeyer Iodination (Solvent-Free Grinding Method)

Objective: Synthesis of **4-Chloro-1-ethyl-2-iodobenzene** from 5-chloro-2-ethylaniline.

Reagents:

- 5-Chloro-2-ethylaniline (1.0 equiv)
- p-Toluenesulfonic acid (p-TsOH, 3.0 equiv)
- Sodium Nitrite (NaNO₂, 2.5 equiv)
- Potassium Iodide (KI, 2.5 equiv)

- Water (catalytic amount for paste formation)

Step-by-Step Methodology:

- Salt Formation: In a mortar, grind 5-chloro-2-ethylaniline with p-TsOH and a small quantity of water (0.1 mL per mmol aniline) for 5–10 minutes until a homogeneous paste forms. This generates the tosylate salt in situ.

- Diazotization: Add solid NaNO

to the paste. Grind vigorously for 10 minutes. The mixture will darken as the diazonium salt forms. Caution: Nitrogen gas evolution.

- Iodination: Add solid KI to the paste. Grind for an additional 20 minutes. The release of nitrogen gas indicates the displacement of the diazonium group by iodine.

- Quenching: Dissolve the resulting paste in water (50 mL).

- Work-up: Treat the aqueous mixture with 10% sodium sulfite (Na

SO

) solution to reduce excess iodine (indicated by the disappearance of purple/brown color).

- Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na

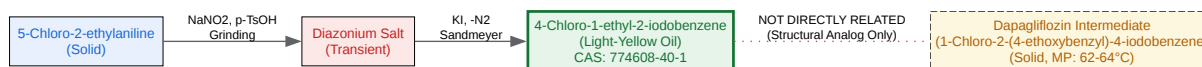
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- Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Eluent: 100% Hexanes) to isolate the product as a light-yellow oil.

Structural Visualization & Pathway

The following diagram illustrates the synthesis pathway and the structural divergence between the target molecule and the Dapagliflozin intermediate.



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Figure 1: Synthesis workflow for **4-Chloro-1-ethyl-2-iodobenzene** and its differentiation from the Dapagliflozin solid intermediate.

Quality Control & Stability

For researchers handling the oil (CAS 774608-40-1):

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aryl iodides can be light-sensitive; use amber vials.
- Impurity Profile: Common impurities include the unreacted aniline (detectable by amine peak in IR) or the hydro-deiodinated product (1-chloro-4-ethylbenzene) if the reaction overheats.
- HPLC Method: Use a C18 column with a high organic gradient (e.g., 80:20 MeCN:Water) due to the high lipophilicity of the ethyl-iodo core.

References

- Title: Pyrazolyl-pyrimidine derivatives as kinase inhibitors.
- Dapagliflozin Intermediate Characterization
 - Title: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene Properties.[1][6][7]
 - Source: ChemicalBook / CAS D
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 - Title: Practical synthesis of aryl iodides via Sandmeyer reaction.[8]
 - Source: Journal of Organic Chemistry (General reference for methodology).
 - URL:[[Link](#)]

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